molecular formula C25H22ClN3O2 B11596982 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)-N-(2,4-dimethylphenyl)propanamide

3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)-N-(2,4-dimethylphenyl)propanamide

Cat. No.: B11596982
M. Wt: 431.9 g/mol
InChI Key: NDBUIOLPIJOFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)-N-(2,4-dimethylphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, a chlorophenyl group, and a dimethylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)-N-(2,4-dimethylphenyl)propanamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)-N-(2,4-dimethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)-N-phenylpropanamide
  • 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)-N-(4-methylphenyl)propanamide

Uniqueness

Compared to similar compounds, 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)-N-(2,4-dimethylphenyl)propanamide has unique structural features, such as the presence of both chlorophenyl and dimethylphenyl groups, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H22ClN3O2

Molecular Weight

431.9 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-(2,4-dimethylphenyl)propanamide

InChI

InChI=1S/C25H22ClN3O2/c1-16-7-12-22(17(2)15-16)27-23(30)13-14-29-25(31)21-6-4-3-5-20(21)24(28-29)18-8-10-19(26)11-9-18/h3-12,15H,13-14H2,1-2H3,(H,27,30)

InChI Key

NDBUIOLPIJOFHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.